4-(3-Methyl-3-butenyl)benzoic acid

Vue d'ensemble

Description

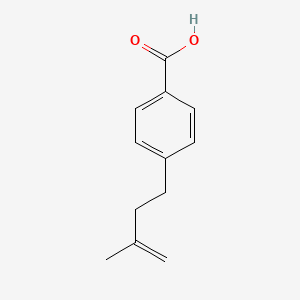

4-(3-Methyl-3-butenyl)benzoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 3-methyl-3-butenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-3-butenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with 3-methyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methyl-3-butenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Methyl-3-butenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 4-(3-Methyl-3-butenyl)benzaldehyde or this compound.

Reduction: Formation of 4-(3-Methyl-3-butenyl)benzyl alcohol or 4-(3-Methyl-3-butenyl)benzaldehyde.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Common Synthetic Methods:

- Friedel-Crafts Alkylation : This method employs 3-methyl-3-butenyl chloride and a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.

- Suzuki-Miyaura Coupling : This involves coupling a boronic acid derivative of 3-methyl-3-butenyl with halogenated benzoic acid in the presence of palladium catalysts.

Organic Chemistry

4-(3-Methyl-3-butenyl)benzoic acid serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating bacterial infections .

- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. By reducing inflammation, it may have therapeutic potential in conditions characterized by excessive inflammation .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its ability to modulate enzyme activity and influence cellular signaling pathways positions it as a lead compound for drug development targeting various diseases, including cancer and inflammatory disorders .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in:

- Polymer Chemistry : Serving as an additive or modifier in polymer formulations.

- Material Science : Contributing to the development of novel materials with enhanced properties.

Case Studies and Research Findings

Several studies have highlighted the applications and biological activities of this compound:

- Biochemical Interactions : Research has demonstrated that this compound interacts with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate enzyme activity, enhancing cellular resilience against oxidative damage .

- Molecular Mechanisms : Investigations into the molecular mechanisms reveal that this compound can alter gene expression by interacting with transcription factors, thereby influencing metabolic pathways critical for cellular function .

Mécanisme D'action

The mechanism of action of 4-(3-Methyl-3-butenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Malaxinic acid: 4-(O-β-D-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid.

Prenylated benzoic acids: Various derivatives with similar structures and biological activities.

Uniqueness

4-(3-Methyl-3-butenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methyl-3-butenyl group provides a unique steric and electronic environment, influencing its reactivity and interactions with biological targets .

Activité Biologique

4-(3-Methyl-3-butenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a benzoic acid core with a 3-methyl-3-butenyl substituent, which influences its interaction with biological systems. Research has demonstrated various biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors.

Target Interactions

- Enzymatic Inhibition : This compound has been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators.

- Cellular Pathways : It influences signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for gene expression and cellular metabolism.

This compound exhibits significant biochemical properties that affect cellular functions:

- Oxidative Stress Modulation : It interacts with enzymes like catalase and superoxide dismutase, modulating oxidative stress responses. This interaction can enhance the expression of antioxidant genes, improving cellular defense mechanisms against oxidative damage.

- Protein Interactions : The compound binds to heat shock proteins, altering their conformation and function, which is critical during stress responses in cells.

Anti-inflammatory Effects

Research indicates that derivatives of benzoic acid, including this compound, demonstrate anti-inflammatory properties. For instance, related compounds have shown inhibitory effects on DNA polymerases involved in inflammatory processes .

Antimicrobial Activity

Studies have reported that benzoic acid derivatives possess antimicrobial properties. For example:

- Minimum Inhibitory Concentrations (MICs) for related compounds against various bacterial strains were documented, indicating a potential spectrum of antimicrobial activity .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | Data not specified | E. coli, M. luteus |

| 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | 22 (IC50) | DNA polymerases |

Study on Proteostasis

A study highlighted the role of benzoic acid derivatives in enhancing proteostasis network modules. The findings suggested that these compounds could activate key proteolytic pathways, potentially offering therapeutic avenues for age-related diseases .

Antimicrobial Efficacy

In another investigation, various benzoic acid derivatives were tested against microbial strains. The results indicated that certain structural modifications significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Propriétés

IUPAC Name |

4-(3-methylbut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-8H,1,3-4H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWOWWAAKMHVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641271 | |

| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-74-0 | |

| Record name | 4-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.